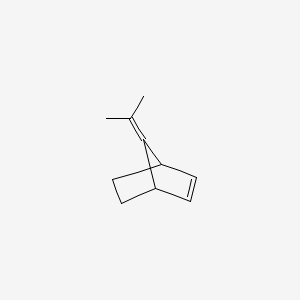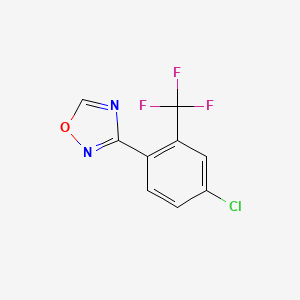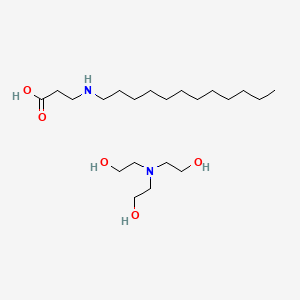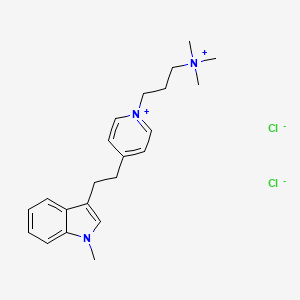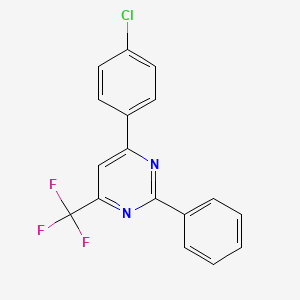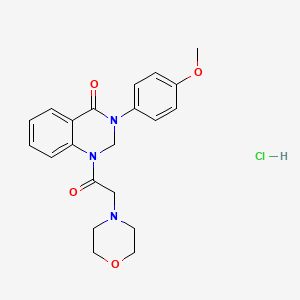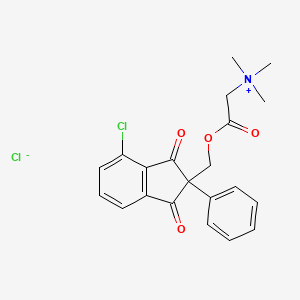
(4-Chloro-1,3-dioxo-2-phenylindan-2-yl(methoxycarbonyl)methyl)trimethylammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-1,3-dioxo-2-phenylindan-2-yl(methoxycarbonyl)methyl)trimethylammonium chloride is a complex organic compound with a unique structure It features a phenylindan core with various functional groups, including a chloro group, dioxo groups, and a trimethylammonium chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-1,3-dioxo-2-phenylindan-2-yl(methoxycarbonyl)methyl)trimethylammonium chloride typically involves multiple steps One common approach is to start with the phenylindan core and introduce the chloro and dioxo groups through a series of reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chloro-1,3-dioxo-2-phenylindan-2-yl(methoxycarbonyl)methyl)trimethylammonium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of certain atoms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in the replacement of the chloro group with other functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Chloro-1,3-dioxo-2-phenylindan-2-yl(methoxycarbonyl)methyl)trimethylammonium chloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of specific functional groups on biological activity. Its structure allows for the exploration of interactions with biological molecules, such as proteins and nucleic acids.
Medicine
In medicine, this compound may be investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development and other medical applications.
Industry
In industry, this compound may be used in the production of specialty chemicals, pharmaceuticals, and other products. Its unique properties make it valuable for various industrial applications.
Mécanisme D'action
The mechanism of action of (4-Chloro-1,3-dioxo-2-phenylindan-2-yl(methoxycarbonyl)methyl)trimethylammonium chloride involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to and modulate the activity of proteins, enzymes, and other biological molecules. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide: This compound shares a similar core structure but has different functional groups, leading to distinct properties and applications.
6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide: Another compound with a similar core structure but different functional groups and applications.
Uniqueness
The uniqueness of (4-Chloro-1,3-dioxo-2-phenylindan-2-yl(methoxycarbonyl)methyl)trimethylammonium chloride lies in its combination of functional groups, which provide a wide range of chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
42223-04-1 |
|---|---|
Formule moléculaire |
C21H21Cl2NO4 |
Poids moléculaire |
422.3 g/mol |
Nom IUPAC |
[2-[(4-chloro-1,3-dioxo-2-phenylinden-2-yl)methoxy]-2-oxoethyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C21H21ClNO4.ClH/c1-23(2,3)12-17(24)27-13-21(14-8-5-4-6-9-14)19(25)15-10-7-11-16(22)18(15)20(21)26;/h4-11H,12-13H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
KGUHVOXTBBXBOU-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CC(=O)OCC1(C(=O)C2=C(C1=O)C(=CC=C2)Cl)C3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


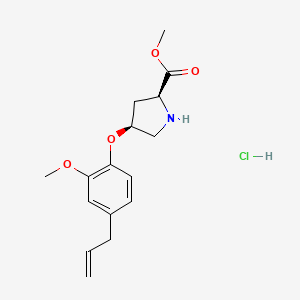
![11,17-Dihydroxy-21-[6-(methylsulfanyl)-9h-purin-9-yl]pregn-4-ene-3,20-dione](/img/structure/B13732891.png)
